Cobimetinib-13C6 (racemate) is a stable isotopic variant of Cobimetinib, a selective inhibitor of the mitogen-activated protein kinase/extracellular signal-regulated kinase (MEK) pathway. This compound is primarily used in the research and development of cancer therapies, particularly for melanoma and other solid tumors. The racemic mixture refers to a 1:1 combination of both enantiomers of Cobimetinib, which is significant for pharmacological studies and metabolic tracking in biological systems.
Cobimetinib-13C6 is synthesized from its parent compound, Cobimetinib, through isotopic labeling, specifically using six carbon-13 isotopes. This labeling allows for enhanced tracking and quantification in various experimental settings. The compound is commercially available from specialized chemical suppliers, ensuring high purity and isotopic enrichment.
Cobimetinib-13C6 falls under the category of kinase inhibitors, specifically targeting the MEK enzyme. It is classified as a small molecule drug and is utilized extensively in pharmacokinetic studies due to its isotopic labeling.
The synthesis of Cobimetinib-13C6 typically involves several key steps:
The synthesis process requires careful control of reaction conditions to prevent degradation or loss of isotopic labels. Techniques such as high-performance liquid chromatography (HPLC) are often used to purify the final product and verify its isotopic composition.
Cobimetinib-13C6 has a molecular formula of C21H21F3N3O2 with a molecular weight of approximately 537.27 g/mol. The structure features a complex arrangement that includes:
The InChI key for Cobimetinib-13C6 is SJCDIQFELJSMAP-VBHIUTRSSA-N, which can be used for database searches to find more detailed structural information.
Cobimetinib-13C6 can undergo various chemical reactions, including:
The binding affinity and kinetics can be studied using techniques such as surface plasmon resonance (SPR) or enzyme-linked immunosorbent assay (ELISA), providing insights into its efficacy as an inhibitor.
Cobimetinib functions by selectively inhibiting MEK1 and MEK2, which are crucial components of the MAPK signaling pathway involved in cell proliferation and survival. By blocking this pathway, Cobimetinib effectively reduces tumor growth and induces apoptosis in cancer cells.
The half-maximal inhibitory concentration (IC50) for Cobimetinib against MEK1 has been reported at approximately 4.2 nM, indicating its potency as an inhibitor.
Cobimetinib-13C6 is primarily utilized in research settings for:
CAS No.: 137422-97-0
CAS No.: 135754-98-2
CAS No.:
CAS No.: 143201-45-0
CAS No.: 138079-63-7